N-(4-Bromobenzyl)-4-methoxybenzamide
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Overview
Description
N-(4-Bromobenzyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromobenzyl group attached to a methoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-4-methoxybenzamide typically involves the reaction of 4-bromobenzyl bromide with 4-methoxybenzamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-Benzyl)-4-methoxybenzamide.
Substitution: N-(4-Azidobenzyl)-4-methoxybenzamide or N-(4-Thiobenzyl)-4-methoxybenzamide.
Scientific Research Applications
N-(4-Bromobenzyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromobenzyl)-4-methoxytryptamine: Shares the bromobenzyl group but has a tryptamine core.
N-(4-Bromobenzyl)-4-methoxyphenethylamine: Similar structure but with a phenethylamine core.
4-((4-Bromobenzyl)selanyl)aniline: Contains a bromobenzyl group attached to a selanyl aniline core.
Uniqueness
N-(4-Bromobenzyl)-4-methoxybenzamide is unique due to its specific combination of a bromobenzyl group and a methoxybenzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14BrNO2 |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-4-12(5-9-14)15(18)17-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
AXLUWPTUJKNCQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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